molecular formula C24H17FN2O3 B2945198 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 895652-63-8

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2945198
CAS No.: 895652-63-8
M. Wt: 400.409
InChI Key: OTDGSSWHAMSLML-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a 1,4-dihydroquinolin-4-one core substituted at position 3 with a benzoyl group (C₆H₅CO-) and at position 1 with an acetamide moiety linked to a 4-fluorophenyl ring. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The N-(4-fluorophenyl)acetamide side chain may influence solubility and pharmacokinetics due to fluorine’s electronegativity and lipophilic nature.

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c25-17-10-12-18(13-11-17)26-22(28)15-27-14-20(23(29)16-6-2-1-3-7-16)24(30)19-8-4-5-9-21(19)27/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGSSWHAMSLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the benzoyl group: The quinoline derivative can be further reacted with benzoyl chloride in the presence of a base to introduce the benzoyl group.

    Acylation with 4-fluoroaniline: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs:

Compound Name Quinoline Substituents Acetamide Substituent Molecular Weight Key Properties
Target: 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide 3-Benzoyl, 4-oxo 4-Fluorophenyl ~400 (estimated) Benzoyl enhances π-π stacking; fluorine improves bioavailability.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-Benzenesulfonyl, 6-ethyl, 4-oxo 4-Chlorophenyl 468.5 Sulfonyl group increases polarity; chlorine adds steric bulk.
2-[6-Fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide 6-Fluoro, 3-(4-methylbenzenesulfonyl), 4-oxo 4-Fluorophenyl 468.5 Dual fluorine atoms enhance electron-withdrawing effects; tosyl group improves metabolic stability.
2-[3-(Benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide 3-Benzenesulfonyl, 6-ethoxy, 4-oxo 4-Fluorophenyl 480.5 Ethoxy group increases hydrophobicity; higher molecular weight.
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide Non-quinoline (simple acetamide) 4-Nitrophenyl 274 Nitro group confers strong electron-withdrawing effects; lower complexity.

Key Structural and Functional Differences:

Quinoline Core Modifications: The target compound substitutes position 3 with a benzoyl group, contrasting with sulfonyl groups in analogs . 6-Substituents: Analogs feature ethyl, fluoro, or ethoxy groups at position 6, which modulate steric and electronic properties. The target lacks these substituents, possibly simplifying synthesis but limiting tunability.

Acetamide Side Chain :

  • The 4-fluorophenyl group in the target and some analogs offers a balance of electronegativity and lipophilicity, whereas 4-chlorophenyl and 4-nitrophenyl substituents introduce greater steric bulk or reactivity, respectively.

Physicochemical Implications :

  • Molecular Weight : The target’s estimated molecular weight (~400) is lower than sulfonyl-containing analogs (468.5–480.5), suggesting better compliance with Lipinski’s rules for drug-likeness.
  • Melting Points : While the target’s melting point is unspecified, the simpler analog 2c (4-nitrophenyl derivative) melts at 123°C , indicating crystalline stability influenced by nitro groups.

Biological Relevance :

  • Sulfonyl-containing analogs (e.g., ) are often explored for enzyme inhibition due to sulfonyl’s ability to hydrogen-bond with active sites. The target’s benzoyl group may instead favor hydrophobic interactions.
  • Fluorine’s presence in the target and some analogs is associated with enhanced metabolic stability and bioavailability, a critical advantage in drug design.

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its structure includes a quinoline core with a benzoyl group and an acetamide moiety, which potentially enhances its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N2O5, with a molecular weight of 442.46 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC26H22N2O5
Molecular Weight442.46 g/mol
CAS Number897624-53-2

Antimicrobial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with similar structures exhibit efficacy against various pathogens. For instance, some derivatives have been tested against fungal strains and demonstrated potent antifungal effects, suggesting that this compound may also possess comparable properties .

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. In vitro studies have demonstrated that certain related compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For example, a closely related compound achieved an IC50 of 1.2 µM against MCF-7 cells and induced cell cycle arrest at the G2/M phase . This suggests that the target compound might similarly affect cancer cell proliferation through mechanisms involving cell cycle modulation and apoptosis.

The biological activity of quinoline derivatives often involves interaction with specific biological targets such as enzymes or receptors. The mechanism may include:

  • Enzyme Inhibition : Compounds can inhibit enzymes critical for cellular function and proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to apoptosis or growth inhibition.

Study on Antiproliferative Activity

A notable study evaluated various quinoline derivatives for their antiproliferative activity against cancer cell lines. The results indicated that modifications in the benzoyl and acetamide groups significantly influenced biological activity. The compound's structural features were correlated with its ability to induce apoptosis and inhibit cell growth .

Study on Antifungal Activity

Another research project focused on the antifungal properties of quinoline-based compounds. It reported that certain derivatives exhibited high fungicidal activity against Sclerotinia sclerotiorum, outperforming established antifungal agents like quinoxyfen . This highlights the potential of this compound in agricultural applications as well.

Q & A

Advanced Research Question

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with Lp-PLA2) using AMBER or GROMACS.

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 4-oxoquinoline).

Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

How should researchers validate purity and stability during long-term storage?

Basic Research Question

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
  • Stability : Store at –20°C under argon; monitor degradation via LC-MS every 6 months.
  • Degradation Products : Hydrolysis of the amide bond (detectable via m/z shifts in MS).

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • 19^{19}F NMR : Confirm fluorophenyl integrity (δ –115 to –120 ppm).
  • HRMS : Exact mass validation (e.g., [M+H]+^+ = 431.12 Da).
  • XPS : Analyze electronic environment of nitrogen and oxygen atoms .

How can computational methods predict toxicity profiles?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and Ames mutagenicity.
  • DEREK Nexus : Identify structural alerts (e.g., thiadiazole-related genotoxicity) .

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